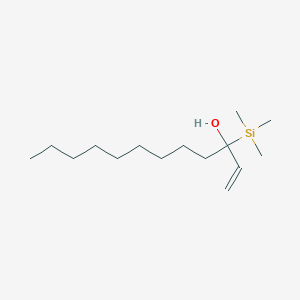
3-(Trimethylsilyl)dodec-1-EN-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trimethylsilyl)dodec-1-EN-3-OL is an organic compound with the molecular formula C15H32OSi. It contains a total of 48 bonds, including 16 non-hydrogen bonds, one multiple bond, ten rotatable bonds, one double bond, and one hydroxyl group . This compound is notable for its unique structure, which includes a trimethylsilyl group attached to a dodec-1-en-3-ol backbone.
Méthodes De Préparation
The synthesis of 3-(Trimethylsilyl)dodec-1-EN-3-OL can be achieved through various synthetic routes. One common method involves the reaction of dodec-1-ene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
3-(Trimethylsilyl)dodec-1-EN-3-OL undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents such as tetrabutylammonium fluoride (TBAF).
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and TBAF for substitution reactions. Major products formed from these reactions include the corresponding carbonyl compounds, saturated alcohols, and substituted derivatives .
Applications De Recherche Scientifique
3-(Trimethylsilyl)dodec-1-EN-3-OL has various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems, particularly in the context of chemical signaling.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Trimethylsilyl)dodec-1-EN-3-OL involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and lipophilicity, allowing it to interact more effectively with lipid membranes and other hydrophobic environments. The hydroxyl group can form hydrogen bonds with target molecules, facilitating specific interactions and reactions .
Comparaison Avec Des Composés Similaires
3-(Trimethylsilyl)dodec-1-EN-3-OL can be compared with other similar compounds, such as:
Dodec-1-en-3-ol: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.
Trimethylsilyl derivatives of other alkenes: Share the trimethylsilyl group but differ in the length and structure of the alkene backbone.
The uniqueness of this compound lies in its specific combination of the trimethylsilyl group and the dodec-1-en-3-ol backbone, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
72551-27-0 |
|---|---|
Formule moléculaire |
C15H32OSi |
Poids moléculaire |
256.50 g/mol |
Nom IUPAC |
3-trimethylsilyldodec-1-en-3-ol |
InChI |
InChI=1S/C15H32OSi/c1-6-8-9-10-11-12-13-14-15(16,7-2)17(3,4)5/h7,16H,2,6,8-14H2,1,3-5H3 |
Clé InChI |
LZTRURASFDQRNW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(C=C)(O)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


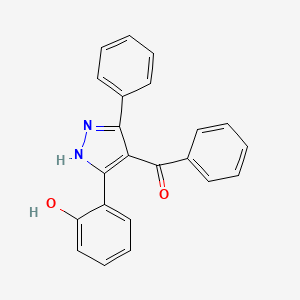
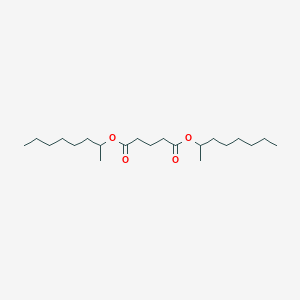
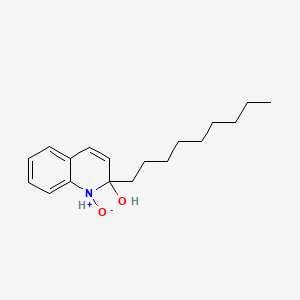
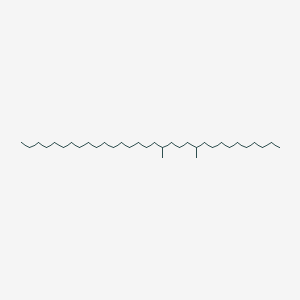
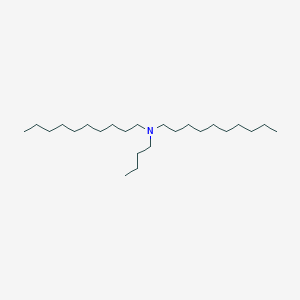

![7-[2-[bis(2-hydroxyethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B14462204.png)
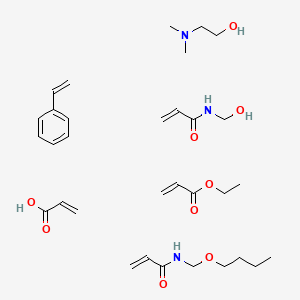
![1-[(2-Sulfanylpropanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14462219.png)
![1,1',1''-({[(2S)-1-(Benzyloxy)-4-carboxylato-1-oxobutan-2-yl]amino}methanetriyl)tribenzene](/img/structure/B14462222.png)
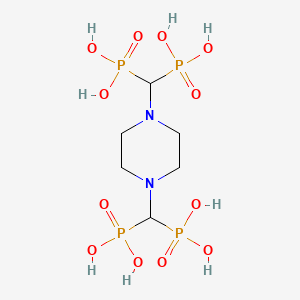

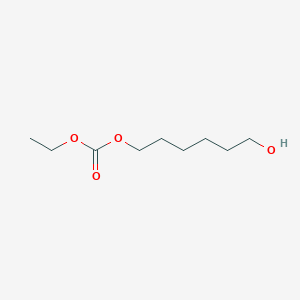
![3-(3-Oxobutyl)bicyclo[3.1.1]heptan-2-one](/img/structure/B14462245.png)
